Fmoc-Hse(2-Propynyl)-OH

Description

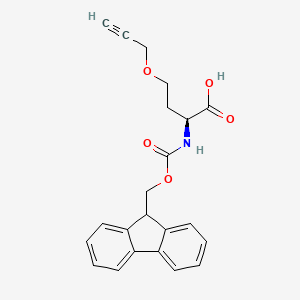

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-ynoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h1,3-10,19-20H,11-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKRQDVUKNQBBW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Peptide and Protein Engineering and Chemical Biology

Site-Specific Incorporation into Peptides and Peptide Conjugates

The ability to introduce a reactive alkyne functionality at a specific position within a peptide sequence is a key advantage of using Fmoc-Hse(2-Propynyl)-OH. This site-specificity is crucial for the development of precisely engineered biomolecules with defined properties and functions.

The design of peptide-based probes and functional constructs relies on the strategic placement of the unnatural amino acid within the peptide sequence. The propynyl (B12738560) group of this compound serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a partner molecule, typically an azide (B81097). This allows for the attachment of various functionalities, such as fluorophores, affinity tags, or drug molecules, to the peptide scaffold.

Key design considerations include:

Position of Incorporation: The location of this compound is chosen to minimize disruption of the peptide's native structure and function while ensuring the attached moiety is accessible for its intended purpose.

Linker Chemistry: The nature of the linker connecting the peptide to the functional moiety can influence solubility, stability, and biological activity.

Choice of Functional Moiety: The selection of the reporter group or effector molecule is dictated by the specific application, whether it be for imaging, purification, or therapeutic intervention.

Unnatural amino acid mutagenesis is a powerful technique for probing the relationship between a peptide's structure and its biological activity. By systematically replacing native amino acids with this compound and subsequently modifying the alkyne group, researchers can introduce a wide range of chemical diversity into the peptide sequence. This allows for a detailed exploration of how changes in side-chain size, charge, and functionality impact receptor binding, enzyme inhibition, or other biological readouts. This systematic approach provides valuable insights for the rational design of more potent and selective peptide-based drugs.

Peptides are often highly flexible molecules, which can limit their binding affinity and metabolic stability. Constraining the peptide's conformation through cyclization can overcome these limitations. The alkyne functionality of this compound can be strategically paired with an azide-containing amino acid elsewhere in the sequence. An intramolecular "click" reaction can then be used to form a stable triazole linkage, resulting in a cyclic peptide. This approach allows for the creation of a diverse array of peptidomimetic macrocycles with enhanced biological properties.

Enabling Bioorthogonal Ligation Reactions for Bioconjugation and Labeling

The terminal alkyne of the homoserine side chain is the key functional group that enables bioorthogonal ligation reactions. These reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for the modification of sensitive biomolecules.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a robust and highly efficient reaction for forming a 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide. google.com This reaction has become a cornerstone of bioconjugation due to its high yield, stereospecificity, and tolerance of a wide range of functional groups. In the context of a peptide containing the homoserine-derived alkyne, the CuAAC reaction allows for the covalent attachment of any azide-modified molecule. The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

| Parameter | Typical Condition |

| Copper Source | CuSO4 |

| Reducing Agent | Sodium Ascorbate |

| Ligand (optional) | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |

| Solvent | Aqueous buffers, often with a co-solvent like DMSO or t-butanol |

| Temperature | Room Temperature |

A significant advancement in bioorthogonal chemistry has been the development of copper-free click chemistry, which circumvents concerns about the potential toxicity of copper in living systems. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes a cyclooctyne, a highly strained alkyne, which reacts rapidly with azides without the need for a metal catalyst. While this compound itself contains a terminal alkyne and is primarily used in CuAAC, the principles of bioorthogonal ligation extend to these metal-free approaches. For SPAAC, a peptide would need to be functionalized with an azide, which could then react with a probe containing a strained alkyne. The development of such metal-free methodologies has greatly expanded the toolkit for labeling and modifying peptides and proteins in live cells and organisms.

Chemoselective Bioconjugation in Complex Biological Environments

The propargyl group of this compound is a key player in chemoselective ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility make it ideal for labeling and modifying biomolecules within intricate biological mixtures.

Once incorporated into a peptide sequence, the terminal alkyne of the homoserine residue provides a reactive handle that is orthogonal to the functional groups found in natural amino acids. This allows for the specific attachment of molecules bearing an azide group, such as fluorescent dyes, affinity tags, or therapeutic agents, with minimal off-target reactions. The stability of the resulting triazole linkage ensures the formation of a robust conjugate, capable of withstanding physiological conditions. This targeted approach is invaluable for studying biological processes in their native context, without disrupting the complex cellular machinery.

Advanced Protein Modification and Site-Specific Labeling Strategies

The ability to introduce a unique reactive group at a specific position within a protein is crucial for understanding its structure and function. This compound serves as a powerful tool for achieving such site-specific modifications through its incorporation into peptides and proteins via solid-phase peptide synthesis (SPPS).

Development of Site-Specific Fluorescent and Isotopic Probes for Protein Research

The alkyne side chain of the homoserine residue, once integrated into a protein's structure, acts as a versatile platform for the attachment of various probes. Through CuAAC, fluorescent dyes containing an azide moiety can be covalently linked to the protein at the predetermined site. This strategy allows for the precise placement of a fluorescent label, enabling detailed studies of protein localization, dynamics, and interactions using advanced imaging techniques.

Similarly, isotopic labels can be introduced at specific sites. By conjugating an azide-functionalized isotopic tag to the alkyne-bearing protein, researchers can employ techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to probe the local environment and conformational changes of a specific protein region. This level of precision is often unattainable with traditional labeling methods that target naturally occurring amino acids like lysine (B10760008) or cysteine, which may be present at multiple locations in the protein.

Engineering of Functional Protein Assemblies and Nanostructures through Click Chemistry

The specificity and efficiency of the click reaction involving the propargyl group of the homoserine residue can be harnessed to construct complex protein-based architectures. By incorporating this unnatural amino acid into different protein subunits, researchers can direct their assembly into well-defined nanostructures.

For instance, a protein engineered to contain an O-propargyl-homoserine residue can be "clicked" to another protein subunit functionalized with an azide. This covalent linkage can drive the formation of dimers, oligomers, or even larger, more complex protein cages and arrays. These engineered nanostructures have potential applications in areas such as targeted drug delivery, enzyme immobilization, and the development of novel biomaterials with tailored properties. The precise control over the connectivity of the protein building blocks, afforded by the strategic placement of the alkyne handle, is a key advantage of this approach.

| Application Area | Key Feature of this compound | Resulting Structure/System |

| Fluorescent Probes | Terminal alkyne for click chemistry | Protein with site-specific fluorescent label |

| Isotopic Probes | Orthogonal reactivity of the propargyl group | Protein with site-specific isotopic tag |

| Protein Assemblies | Specific covalent linkage via CuAAC | Engineered protein dimers, oligomers, and nanostructures |

Preparation of Protein-Oligonucleotide Conjugates and Other Hybrid Biomolecules

The creation of hybrid biomolecules, such as protein-oligonucleotide conjugates, combines the diverse functionalities of proteins with the programmability of nucleic acids. The propargyl group of the homoserine residue provides an ideal anchor point for the attachment of oligonucleotides.

An azide-modified oligonucleotide can be efficiently and specifically conjugated to a protein containing an O-propargyl-homoserine residue via the CuAAC reaction. This method offers a robust and reliable way to create these hybrid molecules with a defined stoichiometry and site of attachment. Such conjugates are valuable tools in various applications, including the development of targeted therapeutics, advanced diagnostic assays, and the construction of programmable biomolecular scaffolds.

Research in Functional Biomaterials and Surface Chemistry Applications

The versatility of this compound extends beyond the realm of protein engineering into the development of functional biomaterials and the modification of surfaces. Peptides synthesized with this amino acid can be used to impart new functionalities to materials for a variety of biomedical applications.

Mechanistic Investigations and Advanced Studies on Fmoc Hse 2 Propynyl Oh Reactivity

Kinetic and Mechanistic Studies of Alkyne Functionalization in Bioorthogonal Reactions

The 2-propynyl group of Fmoc-Hse(2-Propynyl)-OH is a terminal alkyne, a functional group that serves as a cornerstone for highly specific bioorthogonal ligation reactions. The two most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

The mechanism of CuAAC involves the in-situ formation of a copper(I) acetylide intermediate. rsc.orgnih.gov This coordination to the copper ion significantly increases the acidity of the terminal alkyne proton, facilitating its deprotonation. rsc.orgacs.org The resulting copper acetylide then reacts with an azide (B81097) partner. DFT calculations suggest that the reaction proceeds through a stepwise mechanism involving a six-membered copper-containing intermediate, which then rearranges to form the stable 1,4-disubstituted 1,2,3-triazole product. rsc.orgresearchgate.net The rate-determining step is often considered the formation of the azide/copper(I) acetylide complex. nih.gov The reaction kinetics are typically second-order and are significantly accelerated by the copper catalyst, with rate enhancements of up to 107 compared to the uncatalyzed thermal reaction. acs.org

In contrast, SPAAC operates without a cytotoxic metal catalyst, relying on ring strain within the cycloalkyne reaction partner to overcome the activation energy barrier. nih.govrsc.orgmagtech.com.cn The reaction is driven by the release of this strain upon the [3+2] cycloaddition with an azide. magtech.com.cn The kinetics of SPAAC are highly dependent on the structure of the strained alkyne. While generally slower than CuAAC, the development of new cyclooctynes, such as those with fused rings or electron-withdrawing groups, has led to significantly faster reaction rates, making SPAAC a viable tool for in-vivo applications. rsc.orgmagtech.com.cn The propynyl (B12738560) group of this compound, being a simple terminal alkyne, would react in SPAAC, but the kinetics would be dictated entirely by the reactivity of the chosen strained cycloalkyne partner. nih.gov

| Bioorthogonal Reaction | Typical Reactants | Mechanism | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| CuAAC | Terminal Alkyne + Azide | Copper(I)-catalyzed stepwise cycloaddition via a copper acetylide intermediate. rsc.orgnih.gov | 10¹ - 10³ |

| SPAAC | Terminal Alkyne + Strained Cycloalkyne (e.g., DBCO, BCN) | Strain-promoted [3+2] cycloaddition driven by ring-strain release. nih.govmagtech.com.cn | 10⁻³ - 1 |

Note: The rate constants are approximate and can vary significantly based on the specific reactants, solvent, and catalyst/ligand system used.

Analysis of Chemoselectivity and Orthogonality in Multi-Component Bioorthogonal Systems

Chemoselectivity refers to the ability of a functional group to react with one specific partner in the presence of other potentially reactive groups. acs.org The alkyne moiety of this compound exhibits exceptional chemoselectivity. In CuAAC, it reacts exclusively with azides, showing no cross-reactivity with other functional groups commonly found in biological systems, such as amines, carboxylic acids, or thiols. nih.gov Similarly, in SPAAC, the reaction is specific between the strained alkyne and an azide. rsc.org

Orthogonality takes this concept a step further, describing a set of reactions that can occur simultaneously in the same system, each proceeding independently without interfering with the others. nih.gov The development of mutually orthogonal bioorthogonal reactions is crucial for labeling multiple distinct biomolecules in a single experiment. nih.govresearchgate.net

The alkyne group is a key player in creating such multi-component systems. For instance, a system can be designed where CuAAC and SPAAC are used orthogonally. This is possible because the terminal alkyne of this compound will only react with an azide in the presence of a copper catalyst, while a strained cycloalkyne can react with a different azide simultaneously without copper. nih.gov Furthermore, the alkyne-azide ligation can be rendered orthogonal to other bioorthogonal reaction pairs, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.govrsc.org This allows for triple-labeling experiments where three different molecules can be tagged using three distinct and non-interfering chemical transformations. rsc.org

| Orthogonal Pair | Reaction 1 | Reaction 2 | Basis of Orthogonality |

| CuAAC / SPAAC | Terminal Alkyne + Azide 1 | Strained Alkyne + Azide 2 | Catalyst dependence: CuAAC requires Cu(I), while SPAAC does not. nih.gov |

| SPAAC / IEDDA | Strained Alkyne + Azide | Tetrazine + Strained Alkene | Different reaction mechanisms and functional group partners ([3+2] cycloaddition vs. [4+2] cycloaddition). nih.govrsc.org |

| CuAAC / IEDDA | Terminal Alkyne + Azide | Tetrazine + Strained Alkene | Different reaction mechanisms, functional groups, and catalyst dependence. nih.gov |

Comprehensive Studies on Stereochemical Purity and Racemization Control in Synthetic Pathways

Maintaining the stereochemical integrity of amino acid derivatives during solid-phase peptide synthesis (SPPS) is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences. For this compound, the chiral center is the α-carbon.

Racemization during the coupling step of Fmoc-SPPS is a known risk, particularly for amino acids with side chains that can stabilize a carbanion intermediate. researchgate.netpeptide.com The primary mechanism involves the abstraction of the α-proton by a base, leading to the formation of a planar enolate or carbanion, which can then be protonated from either face, resulting in a loss of stereochemical purity. researchgate.net Factors that influence the extent of racemization include:

Activation Method: Base-mediated activation methods using uronium or phosphonium (B103445) reagents (e.g., HATU, HBTU) in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) are known to increase the risk of racemization. luxembourg-bio.comnih.gov

Base: The choice and concentration of the base used during coupling are critical. Stronger or more sterically hindered bases can promote α-proton abstraction. luxembourg-bio.com

Pre-activation Time: Longer pre-activation times, where the carboxylic acid is activated before addition to the resin-bound amine, can increase the window for racemization to occur. nih.gov

Temperature: Elevated temperatures, often used in microwave-assisted SPPS, can accelerate racemization. nih.gov

To control racemization, carbodiimide (B86325) activation methods (e.g., DIC/Oxyma) are often preferred as they are performed under more neutral or slightly acidic conditions, suppressing α-proton abstraction. nih.gov For amino acids particularly prone to racemization, such as Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH, specific protocols and protecting group strategies have been developed to minimize epimerization. nih.gov While this compound is not reported to be exceptionally prone to racemization, these general principles of careful selection of coupling reagents and conditions are essential to ensure the stereochemical purity of the final peptide.

Verifying the enantiomeric purity of this compound and the resulting peptides is crucial. The most powerful and widely used technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). phenomenex.comrsc.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. phenomenex.com

Several types of CSPs are effective for the enantioseparation of N-Fmoc amino acids:

Polysaccharide-based CSPs: Columns like Lux Cellulose (B213188) and CHIRALPAK are coated or bonded with derivatives of cellulose or amylose. These phases provide a complex chiral environment with grooves and cavities, enabling chiral recognition through a combination of hydrogen bonding, π-π stacking, and steric interactions. phenomenex.comrsc.org

Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like teicoplanin or vancomycin (B549263) (e.g., CHIROBIOTIC T) are also highly effective. They offer multimodal separation capabilities and can resolve a wide variety of N-protected amino acids under reversed-phase or polar organic conditions. sigmaaldrich.com

Cinchona Alkaloid-based CSPs: Zwitterionic and anion-exchanger CSPs derived from quinine (B1679958) have demonstrated excellent performance in separating Nα-Fmoc proteinogenic amino acids under both liquid and supercritical fluid chromatography conditions. nih.gov

The enantiomeric excess (ee) is determined by integrating the peak areas of the two enantiomers in the chromatogram. For raw materials like this compound, an enantiomeric purity of >99% ee is typically required for peptide synthesis. phenomenex.com

| Chiral Stationary Phase (CSP) Type | Example Commercial Name | Separation Principle | Typical Mobile Phase |

| Polysaccharide-based | Lux Cellulose-2, CHIRALPAK IC phenomenex.comrsc.org | π-π interactions, hydrogen bonding, steric hindrance. | Reversed-phase (e.g., Acetonitrile/Water with TFA). phenomenex.com |

| Macrocyclic Glycopeptide-based | CHIROBIOTIC T sigmaaldrich.com | Ionic interactions, hydrogen bonding, inclusion complexation. | Reversed-phase or Polar Organic mode. sigmaaldrich.com |

| Cinchona Alkaloid-based | QN-AX™, ZWIX(+)™ nih.gov | Ion exchange, hydrogen bonding, dipole-dipole interactions. | Hydro-organic or Polar-ionic mode. nih.gov |

Characterization of Peptide and Protein Side Reactions in Fmoc SPPS (e.g., Homoserine Lactone Formation)

During the iterative cycles of deprotection and coupling in Fmoc-SPPS, several side reactions can occur, leading to impurities. While this compound is not susceptible to all common side reactions (e.g., aspartimide formation, which is specific to Asp residues), its homoserine backbone introduces the potential for a specific intramolecular side reaction: homoserine lactone formation. nih.gov

Homoserine possesses a γ-hydroxyl group in its side chain. Under certain conditions, this hydroxyl group can undergo an intramolecular nucleophilic attack on the backbone carbonyl carbon, leading to cyclization and the formation of a stable five-membered ring, an α-amino-γ-butyrolactone, also known as a homoserine lactone. nih.govhoustonmethodist.org This reaction is typically catalyzed by acid. houstonmethodist.org

In the context of SPPS, this side reaction could potentially be triggered during the final cleavage step, where the peptide is treated with a strong acid cocktail (e.g., 95% Trifluoroacetic acid) to remove side-chain protecting groups and cleave the peptide from the resin. If the side-chain hydroxyl of the homoserine residue is unprotected, it could cyclize onto the adjacent C-terminal peptide bond, especially if the subsequent residue is sterically small. This would result in cleavage of the peptide chain at that site and the formation of a new C-terminus ending in a homoserine lactone. While the propynyl ether in this compound protects the hydroxyl group, its stability to repeated acid/base cycles and final cleavage conditions must be considered.

Other general side reactions in Fmoc SPPS that could affect a peptide containing this compound include:

Incomplete coupling or deprotection: Leading to deletion sequences. peptide.com

Aggregation: Hydrophobic sequences can aggregate on the resin, hindering reagent access and leading to truncated or modified peptides. peptide.com

Careful selection of synthesis protocols and cleavage cocktails is essential to minimize these and other potential side reactions.

Analytical Methodologies for Research and Quality Control of Fmoc Hse 2 Propynyl Oh and Its Conjugates

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental to assessing the purity of the Fmoc-Hse(2-Propynyl)-OH building block and for monitoring the progress of its incorporation into larger molecules during synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for tracking the progress of solid-phase peptide synthesis (SPPS). Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

The purity of the initial this compound reagent is paramount to prevent the introduction of impurities into the synthetic peptide. RP-HPLC can effectively separate the target compound from potential contaminants, such as byproducts from its own synthesis or degradation products. A typical analysis involves dissolving the compound in an organic solvent and injecting it onto a C8 or C18 column. A gradient elution, commonly using water and acetonitrile with an additive like trifluoroacetic acid (TFA), separates compounds based on their hydrophobicity. The Fmoc group possesses a strong chromophore, allowing for sensitive detection by UV spectroscopy, typically at wavelengths of 220 nm or 254 nm. Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

During SPPS, RP-HPLC is used to monitor the two key steps at each cycle: the removal of the Fmoc protecting group (deprotection) and the coupling of the next amino acid. By cleaving a small sample of the peptide from the solid support resin after a coupling step and analyzing it by HPLC, chemists can assess the reaction's completeness. An incomplete coupling will result in a chromatogram showing a peak for the desired peptide and a separate peak for the unreacted, shorter peptide. This allows for optimization of coupling times and reagents to maximize the yield of the target peptide.

Below is a table representing typical HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient (e.g., 25 °C) |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on specific gradient and system, but will be a sharp peak corresponding to the hydrophobic nature of the Fmoc-protected amino acid. |

Spectroscopic Characterization for Structural Elucidation and Validation in Research

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for verifying its successful incorporation into peptide chains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the precise structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a complete picture of the molecule's atomic connectivity and chemical environment.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons, and their integration gives the ratio of protons of each type. For this compound, characteristic signals would be expected for the aromatic protons of the fluorenyl group, the methine and methylene protons of the Fmoc group, the α-proton and side-chain protons of the homoserine backbone, and the protons of the terminal alkyne (propargyl group).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., sp³, sp², sp hybridization, or attachment to electronegative atoms). This allows for the unambiguous identification of all carbons, from the carbonyl carbon of the acid to the carbons of the alkyne.

The following tables provide the expected chemical shift ranges for the protons and carbons in this compound.

Expected ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Fmoc Aromatic (8H) | 7.20 - 7.80 | Multiplet |

| Fmoc CH (1H) | 4.20 - 4.40 | Triplet |

| Fmoc CH₂ (2H) | 4.10 - 4.30 | Doublet |

| α-CH (1H) | 4.30 - 4.50 | Multiplet |

| β-CH₂ (2H) | 1.90 - 2.20 | Multiplet |

| γ-CH₂ (2H) | 3.50 - 3.70 | Triplet |

| Propargyl CH₂ (2H) | 4.10 - 4.20 | Doublet |

| Alkyne CH (1H) | 2.40 - 2.50 | Triplet |

| NH (1H) | 5.50 - 5.70 | Doublet |

Expected ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| COOH | 173 - 176 |

| Carbamate C=O | 156 - 158 |

| Fmoc Aromatic | 120 - 145 |

| α-CH | 53 - 56 |

| β-CH₂ | 30 - 33 |

| γ-CH₂ | 68 - 71 |

| Fmoc CH | 47 - 49 |

| Fmoc CH₂ | 66 - 68 |

| Propargyl CH₂ | 58 - 60 |

Mass spectrometry (MS) is a crucial analytical tool for confirming the molecular weight of this compound and, more importantly, for analyzing the peptides and proteins into which it has been incorporated. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

For the starting material, MS provides a rapid confirmation of its identity by measuring its mass-to-charge ratio (m/z), which should correspond to its calculated molecular weight (379.41 g/mol ).

In the context of peptide synthesis, MS is invaluable. After a peptide containing the propargyl-homoserine residue is synthesized and cleaved from the resin, its mass is analyzed to confirm the successful synthesis. MALDI-Time of Flight (TOF) MS is particularly well-suited for peptide analysis due to its high sensitivity and mass range. asianpubs.org The observed mass should match the theoretical mass calculated from the amino acid sequence. Any deviation could indicate incomplete synthesis, side reactions, or unintended modifications. Furthermore, after a click chemistry reaction has been performed on the alkyne-containing peptide, MS is used to confirm the successful conjugation by observing the expected mass shift corresponding to the attached molecule.

| Analytical Parameter | Value |

| Compound | This compound |

| Chemical Formula | C₂₂H₂₁NO₅ |

| Molecular Weight (Monoisotopic) | 379.1369 g/mol |

| Expected m/z [M+H]⁺ | 380.1442 |

| Expected m/z [M+Na]⁺ | 402.1261 |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of key structural motifs. The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies, which are characteristic of particular bonds.

The FTIR spectrum of this compound would show characteristic absorption bands for the alkyne C≡C bond and the terminal alkyne ≡C-H bond, which are crucial for its function in click chemistry. Other key signals would include the stretching vibrations of the carbamate and carboxylic acid C=O groups, the N-H bond of the carbamate, the O-H of the carboxylic acid, and the aromatic C=C bonds of the Fmoc group. FTIR can also be used to monitor reactions. For example, the disappearance of the characteristic alkyne peak would indicate its successful conversion in a subsequent conjugation reaction.

Expected FTIR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkyne | ≡C-H stretch | 3250 - 3350 (strong, sharp) |

| Alkyne | C≡C stretch | 2100 - 2260 (weak to medium) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Carbamate | N-H stretch | 3300 - 3500 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Carbamate | C=O stretch | 1680 - 1700 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Qualitative and Quantitative Biochemical Assays for Reaction Completion and Product Analysis (e.g., Ninhydrin Tests)

In the context of SPPS, simple, rapid, and reliable qualitative tests are essential for monitoring the progress of the synthesis in real-time. The Kaiser test, which uses ninhydrin, is the most widely used method to detect the presence of free primary amines on the resin-bound peptide. google.com

This test is performed after the coupling step to ensure that all the free amino groups from the previous deprotection step have reacted with the incoming this compound. A small sample of the peptide-resin beads is taken and treated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine, followed by heating. luxembourg-bio.com

Positive Result: If unreacted primary amines are present (indicating an incomplete coupling reaction), the beads and the solution will turn an intense blue or purple. This signals the need to repeat the coupling step.

Negative Result: If the coupling reaction is complete, the N-terminus of the peptide is protected with the Fmoc group and there are no free primary amines. In this case, the beads and solution will remain yellow or colorless.

The ninhydrin test is a critical quality control check at each stage of peptide synthesis. peptide.com While it is qualitative, it provides an immediate visual confirmation of the reaction's outcome, preventing the accumulation of deletion sequences (peptides missing one or more amino acids) and simplifying the final purification of the target molecule. It is important to note that this test is specific for primary amines and will not give a positive result for secondary amines like proline, or for the Fmoc-protected N-terminus.

Kaiser Test Reagents and Interpretation

| Reagent | Composition | Result Interpretation |

|---|---|---|

| Solution A | 5 g Ninhydrin in 100 mL Ethanol | Blue/Purple Beads: Positive test (free primary amine present, coupling incomplete). |

| Solution B | 80 g Phenol in 20 mL Ethanol | Yellow/Colorless Beads: Negative test (no free primary amine, coupling complete). |

| Solution C | 2 mL of 0.001 M KCN(aq) in 98 mL Pyridine | |

Emerging Research Directions and Future Prospects for Fmoc Hse 2 Propynyl Oh

Expansion of the Genetic Code for Enhanced In Vivo Unnatural Amino Acid Incorporation

The ability to incorporate unnatural amino acids (UAAs) directly into proteins within living organisms represents a significant frontier in biotechnology. nih.govnih.gov This technique, known as genetic code expansion, allows for the production of proteins with novel chemical functionalities that are not accessible with the 20 canonical amino acids. researchgate.net The process relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that recognizes a reassigned codon, typically a stop codon like the amber codon (UAG). researchgate.netd-nb.info

For in vivo applications, the free amino acid, O-(2-propynyl)-L-homoserine (after removal of the Fmoc group), would be supplied to the cellular environment. An engineered PylRS/tRNAPyl pair, for example, could be evolved to specifically recognize O-(2-propynyl)-L-homoserine and charge its cognate tRNA. d-nb.info This charged tRNA would then deliver the UAA to the ribosome for incorporation into a target protein at the site specified by the amber codon.

The successful incorporation of other alkyne-bearing UAAs, such as propargyl-L-lysine (PrK) and p-propargyloxyphenylalanine (pPa), into proteins in both prokaryotic and eukaryotic cells has been well-documented, demonstrating the feasibility of this approach. acs.orgnih.govresearchgate.net These studies have shown that the alkyne handle is chemically stable and bioorthogonal within the cellular environment, allowing for subsequent modifications. The incorporation of O-(2-propynyl)-L-homoserine would expand the toolkit of available UAAs, offering a different side-chain length and polarity compared to existing options, which could be advantageous for specific protein engineering goals.

Table 1: Key Components for In Vivo Incorporation of O-(2-Propynyl)-L-homoserine

| Component | Role | Example/Mechanism |

| Unnatural Amino Acid (UAA) | O-(2-propynyl)-L-homoserine | Building block with a bioorthogonal alkyne handle. |

| Orthogonal aaRS/tRNA Pair | Engineered Pyrrolysyl-tRNA Synthetase (PylRS) and its cognate tRNA (tRNAPyl). | The synthetase is evolved to exclusively charge the tRNA with the UAA. |

| Reassigned Codon | Amber Stop Codon (UAG) | A codon within the gene of interest is mutated to UAG, marking the site of UAA incorporation. |

| Expression System | E. coli, mammalian cells, or cell-free systems. researchgate.netgoogle.com | The host organism or in vitro system is engineered to contain the orthogonal pair and the target gene. |

Development of Advanced Fluorescent and Affinity Probes for Live-Cell Imaging and In Vitro Biological Studies

Fmoc-Hse(2-Propynyl)-OH is a powerful tool for creating bespoke peptide-based probes. Using standard Fmoc-SPPS, the amino acid can be incorporated at any desired position within a peptide sequence. scispace.com The terminal alkyne on the homoserine side chain then serves as a versatile chemical handle for post-synthetic modification via CuAAC click chemistry. iris-biotech.de This reaction allows for the covalent attachment of a wide array of azide-functionalized molecules, including fluorescent dyes and affinity tags, with high efficiency and specificity. acs.org

This methodology enables the creation of highly specific probes for biological research. For example, a peptide designed to bind to a specific protein target can be synthesized with this compound and subsequently labeled with a fluorophore. bachem.com Such probes are invaluable for fluorescence microscopy, allowing researchers to visualize the localization and dynamics of target proteins in fixed or living cells. nih.gov Similarly, attaching an affinity tag like biotin (B1667282) enables the isolation and identification of binding partners through techniques such as affinity purification and Western blotting. vectorlabs.com The ability to place the tag at a precise location within the peptide minimizes the risk of interfering with its biological activity.

Table 2: Examples of Probes Created via Click Chemistry with Propargylated Peptides

| Probe Type | Attached Molecule (Azide-Functionalized) | Application |

| Fluorescent Probe | Dyes (e.g., Fluorescein Azide (B81097), Rhodamine Azide, Cyanine Dyes) | Live-cell imaging, immunofluorescence, FRET studies. stratech.co.uksigmaaldrich.com |

| Affinity Probe | Biotin Azide | Protein purification, pull-down assays, Western blotting. vectorlabs.com |

| Crosslinking Probe | Photo-reactive groups (e.g., Azido-Benzophenone) | Identifying protein-protein interactions. |

| Drug Conjugate | Small molecule drugs with an azide linker | Targeted drug delivery, creating antibody-drug conjugates (ADCs). |

Integration into High-Throughput Screening Platforms and Combinatorial Chemistry Libraries

Combinatorial chemistry, particularly the synthesis of one-bead-one-compound (OBOC) peptide libraries, is a cornerstone of modern drug discovery. mdpi.com These libraries, containing millions of unique peptide sequences, are screened to identify ligands that bind to specific biological targets. drugtargetreview.com this compound can be readily integrated into the standard Fmoc-SPPS workflow used to generate these libraries.

By including this compound in the mix of amino acid building blocks, a subset of the library's peptides will feature a site-specific alkyne handle. nih.gov The presence of this handle provides significant advantages. After a library is screened and "hit" beads (beads displaying a peptide that binds the target) are identified, the alkyne group can be used for several downstream applications. For instance, the hit peptide can be clicked onto a fluorescent azide for secondary validation assays or immobilized on an azide-functionalized surface for affinity chromatography. nih.gov

Furthermore, the propargyl group can be used to generate secondary, more complex libraries. A primary library containing the alkyne handle can be treated with a variety of azide-containing small molecules, creating a new library of peptide-small molecule conjugates for further screening. This "click-diversification" strategy significantly expands the chemical space that can be explored, increasing the probability of discovering potent and specific lead compounds. nih.gov

Table 3: Workflow for High-Throughput Screening Using a Propargylated Peptide Library

| Step | Description | Role of this compound |

| 1. Library Synthesis | An OBOC peptide library is synthesized on resin beads using a split-and-pool method with Fmoc-amino acids. | Included as one of the building blocks to generate a library where a fraction of peptides contain a propargyl group. |

| 2. Primary Screening | The library is incubated with a fluorescently labeled target protein. | The propargyl group is a passive component of the peptide sequence during the initial binding assay. |

| 3. Hit Identification | Beads that exhibit high fluorescence are isolated as "hits". nih.gov | N/A |

| 4. Hit Validation | The peptide sequence on the hit bead is determined (e.g., by mass spectrometry). | The propargyl group's mass is accounted for during sequencing. |

| 5. Downstream Modification | The identified hit peptide (now with a known sequence) is resynthesized. | The propargyl handle is now used to attach probes (dyes, biotin) or other molecules via click chemistry for further characterization. |

Future Directions in Sustainable and Highly Efficient Peptide and Protein Synthesis Methodologies in Academic Research

While solid-phase peptide synthesis is a powerful and ubiquitous technique, it has been criticized for its poor environmental footprint. rsc.org Traditional Fmoc-SPPS protocols generate substantial amounts of hazardous waste, primarily from the large volumes of solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) used for coupling and washing steps. advancedchemtech.comrsc.org

The future of peptide synthesis is increasingly focused on developing "green" and sustainable methodologies. Research in this area is exploring several avenues to reduce waste and improve efficiency. These include:

Greener Solvents: Replacing DMF and other hazardous solvents with more environmentally benign alternatives such as water, ethanol, or greener ether-based solvents. advancedchemtech.comrsc.org

Optimized Protocols: Developing methods that reduce the number of washing steps, such as in-situ Fmoc removal protocols, which can cut solvent usage by up to 60%. tandfonline.com

Continuous Flow Synthesis: Moving from traditional batch synthesis to continuous flow systems, which can minimize reagent and solvent consumption and improve reaction efficiency. advancedchemtech.com

N- to C-Directional Synthesis: Exploring alternative synthesis directions (amine to carboxylate) that may offer more efficient routes with less reliance on protecting groups. nih.gov

Q & A

Q. What are the recommended protocols for synthesizing Fmoc-Hse(2-Propynyl)-OH using Fmoc-based solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound can be synthesized via standard Fmoc SPPS protocols. The propynyl group is introduced through selective protection of the hydroxyl group on homoserine (Hse) using a propargyl moiety. Key steps include:

Coupling : Use a 3-4 fold molar excess of this compound with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF. Monitor completion via Kaiser test .

Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 2 min).

Cleavage : Use TFA-based cocktails (e.g., TFA:H₂O:TIPS = 95:2.5:2.5) to release the peptide from the resin while retaining the acid-labile propynyl group.

Note : The propargyl group’s stability during synthesis requires careful pH control (<9) to prevent alkyne side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Handling :

- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust .

- Avoid exposure to moisture and strong bases, which may hydrolyze the propynyl group.

- Storage :

- Store at -20°C in airtight, light-resistant containers under nitrogen. For long-term stability (>6 months), use -80°C with desiccants .

- Table 1 : Stability under Different Conditions

| Temperature | Solvent | Stability Duration |

|---|---|---|

| -80°C | Dry powder | >12 months |

| -20°C | DMSO solution | 6 months |

| 25°C | DMF solution | <1 week |

| Data derived from analogous Fmoc-amino acid studies |

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Solubility Guidelines :

- Primary solvents : DMSO (≥50 mg/mL), DMF (≥30 mg/mL), or dichloromethane (DCM, limited solubility).

- Preparation : Warm the solvent to 37°C and sonicate for 10–15 minutes to achieve clarity. Avoid aqueous buffers unless diluted to <1% organic solvent .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in challenging peptide sequences?

- Optimization Strategies :

Double Coupling : Perform two consecutive couplings (20 min each) with fresh reagents to address steric hindrance from the propynyl group.

Microwave Assistance : Use microwave irradiation (50°C, 10 W) to enhance reaction kinetics for bulky residues .

Additives : Include 1% HOBt or 0.1 M Oxyma to suppress racemization and improve activation .

- Troubleshooting : If coupling fails, pre-activate the amino acid with DIC for 5 min before adding to the resin .

Q. What analytical techniques are recommended for characterizing this compound and verifying its incorporation into peptides?

- Characterization Workflow :

HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% TFA). The propynyl group increases hydrophobicity, shifting retention time by ~2–3 min compared to unmodified Hse .

Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~450–500 Da). Look for diagnostic fragments at m/z 179 (propargyl group) .

FT-IR : Peaks at 2100–2250 cm⁻¹ confirm the presence of the alkyne bond .

Q. How does the propynyl group in this compound influence peptide secondary structure and biological activity?

- Structural Impact :

- The rigid, linear alkyne group restricts side-chain rotation, stabilizing β-sheet or helical conformations in model peptides. This is confirmed via circular dichroism (CD) spectra showing increased β-sheet content (negative band at 218 nm) .

- Functional Implications :

- The propargyl moiety enables "click chemistry" for post-synthetic modifications (e.g., azide-alkyne cycloaddition). This facilitates site-specific labeling with fluorophores or biotin for cellular uptake studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.